4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide
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Overview
Description
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, an ethylbenzylidene group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide typically involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromo-γ-butyrolactone under basic conditions to yield the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with 3-methoxyaniline under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The ethylbenzylidene group may enhance the compound’s binding affinity to specific targets, while the methoxyphenyl group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
- 4-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
- 4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
Uniqueness
The uniqueness of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylbenzylidene and methoxyphenyl groups differentiates it from other similar compounds, potentially enhancing its efficacy and selectivity in various applications .
Properties
Molecular Formula |
C23H24N2O3S2 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide |
InChI |
InChI=1S/C23H24N2O3S2/c1-3-16-9-11-17(12-10-16)14-20-22(27)25(23(29)30-20)13-5-8-21(26)24-18-6-4-7-19(15-18)28-2/h4,6-7,9-12,14-15H,3,5,8,13H2,1-2H3,(H,24,26)/b20-14- |
InChI Key |
JZCGKMDUIWESFN-ZHZULCJRSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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